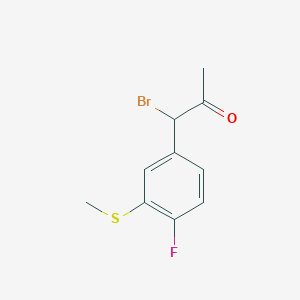
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure, featuring a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Bromination: The resulting product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylthio group, contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one include:
1-Bromo-1-(4-fluorophenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.
1-Bromo-1-(4-methylthio)phenyl)propan-2-one: Lacks the fluorine atom, affecting its chemical properties.
1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10BrFOS |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
YORXZEPTRXPJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


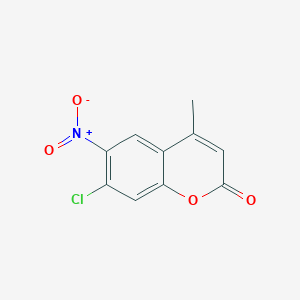


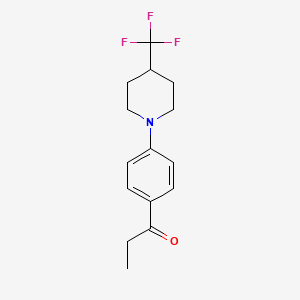
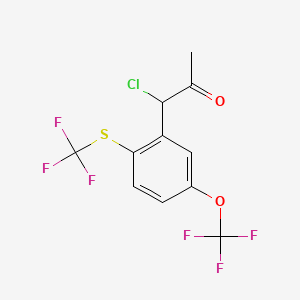


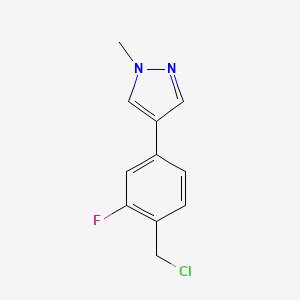
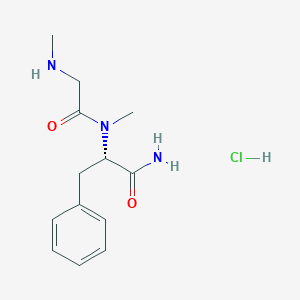
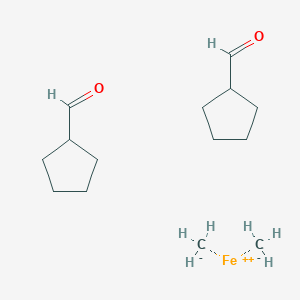
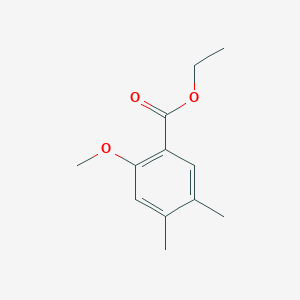
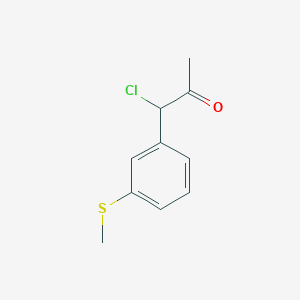
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

